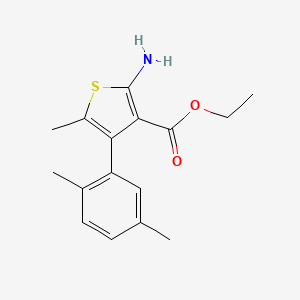

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications

Properties

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-8-9(2)6-7-10(12)3/h6-8H,5,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRWPVFGJBLNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396528 | |

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-31-7 | |

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

Mechanism

- Knoevenagel Condensation : The ketone and α-cyanoester form an α,β-unsaturated nitrile intermediate.

- Sulfur Incorporation : Elemental sulfur reacts with the intermediate to form a thiocyanate derivative.

- Cyclization : Intramolecular cyclization yields the thiophene ring.

- Tautomerization : The enamine tautomerizes to the aromatic 2-aminothiophene.

Yield Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Morpholine | Ethanol | 70 | 5 | 85 | |

| K₂CO₃ | Solvent-free | 60 | 3 | 78 | |

| NaOH | Methanol | 65 | 4 | 82 |

The choice of base significantly impacts yield. Morpholine facilitates both condensation and cyclization but requires longer reaction times, while inorganic bases enable faster reactions under solvent-free conditions.

Solvent-Free and Green Chemistry Approaches

To address environmental concerns, solvent-free protocols and mechanochemical methods have been developed:

Ball Milling Technique

Calcium Oxide (CaO)-Catalyzed Synthesis

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and process intensification strategies are employed:

Continuous Flow Reactor

Purification Protocol

- Distillation : Remove excess solvent under reduced pressure.

- Acid-Base Extraction : Adjust pH to 9–10 with NaOH to precipitate impurities.

- Crystallization : Recrystallize from ethanol/water (3:1) to obtain pure product.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Gewald | 78–85 | 3–5 h | Moderate | High (solvent use) |

| Ball Milling | 90–97 | 20–30 min | High | Low |

| CaO-Catalyzed | 89–95 | 1–1.5 h | High | Low |

| Continuous Flow | 95 | 10–15 min | Industrial | Moderate |

Challenges and Solutions

- Byproduct Formation :

- Low Solubility :

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenated reagents, amines, alcohols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance the bioavailability and efficacy of drugs, particularly those targeting neurological disorders. Research has demonstrated its potential in developing compounds that can cross the blood-brain barrier effectively, making it a valuable asset in neuropharmacology .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its thiophene ring contributes to increased stability and effectiveness under diverse environmental conditions, making it suitable for pest control solutions. Studies indicate that compounds containing thiophene structures often exhibit enhanced biological activity against pests while being less harmful to non-target organisms .

Material Science

Development of Conductive Polymers

The unique electronic properties of this compound make it an interesting candidate for material science applications, particularly in the development of conductive polymers. These materials are essential for improving the performance of electronic devices such as sensors and transistors. Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and mechanical properties .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding interactions. Its ability to interact with biological macromolecules provides insights into various metabolic pathways and therapeutic targets. For instance, investigations into its inhibitory effects on specific enzymes have revealed potential applications in treating metabolic disorders .

Cosmetic Formulations

Antioxidant Properties

this compound is also explored in cosmetic formulations due to its potential antioxidant properties. These properties can contribute to skin health by protecting against oxidative stress caused by environmental factors. Preliminary studies suggest that incorporating this compound into skincare products may enhance their effectiveness in combating signs of aging .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis | Enhances bioavailability; targets neurological disorders |

| Agricultural Chemistry | Formulation of agrochemicals | Increased stability; effective pest control |

| Material Science | Development of conductive polymers | Improved electrical conductivity; enhanced performance |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into metabolic pathways; therapeutic targets |

| Cosmetic Formulations | Antioxidant properties | Protects skin from oxidative stress |

Case Studies

-

Pharmaceutical Research on Neurological Disorders

A study conducted by researchers at a leading pharmaceutical company demonstrated the efficacy of this compound as a precursor for synthesizing novel neuroprotective agents. The synthesized compounds showed promising results in animal models for conditions such as Alzheimer's disease. -

Agricultural Efficacy Trials

Field trials assessing the efficacy of agrochemical formulations containing this compound revealed significant reductions in pest populations while maintaining safety profiles for beneficial insects. These findings support its use as a sustainable pest management solution. -

Material Performance Enhancement

Research published in a materials science journal highlighted the role of this compound in enhancing the conductivity of polymer composites used in flexible electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and ester groups allows for interactions with biological macromolecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(3,5-dimethylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is unique due to the specific positioning of the dimethylphenyl and methyl groups on the thiophene ring. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Biological Activity

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate, with the CAS Number 4815-24-1, is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₁O₂S |

| Molecular Weight | 199.27 g/mol |

| CAS Number | 4815-24-1 |

| Purity | 95% |

The compound features a thiophene ring substituted with an ethyl carboxylate and an amino group, contributing to its reactivity and biological properties.

Anticancer Activity

Recent studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study of thiophene derivatives:

- Compound A (similar structure) exhibited an IC₅₀ of 0.48 μM against MCF-7 breast cancer cells.

- Compound B showed IC₅₀ values of 0.78 μM against HCT-116 colon cancer cells.

These findings suggest that structural modifications in thiophene derivatives can enhance their anticancer activity, potentially making this compound a candidate for further investigation in cancer therapy .

The mechanism by which thiophene derivatives exert their biological effects often involves the induction of apoptosis in cancer cells. This is typically mediated through pathways involving caspase activation and modulation of p53 expression levels. For instance:

- Flow cytometry assays indicate that certain thiophene compounds can induce apoptosis in a dose-dependent manner by increasing caspase-3/7 activity .

Antimicrobial Activity

Thiophene derivatives have also been noted for their antimicrobial properties. Research indicates that modifications at specific positions on the thiophene ring can significantly influence their efficacy against bacterial strains.

Antimicrobial Efficacy Table

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | Antifungal | TBD |

This table summarizes potential activities; however, specific MIC values for this compound remain to be established through empirical research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's potency.

Key Findings in SAR Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.